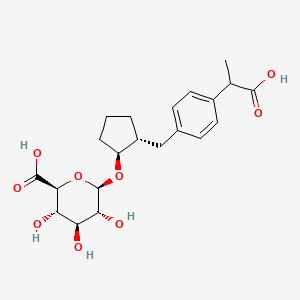
Hydroxyloxoprofen Alkoxy Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyloxoprofen Alkoxy Glucuronide is a derivative of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its effectiveness in reducing inflammation and has been studied for its potential in reducing atherosclerosis in mice. The molecular formula of this compound is C21H28O9, and it has a molecular weight of 424.44 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyloxoprofen Alkoxy Glucuronide involves the glucuronidation of Hydroxyloxoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful formation of the glucuronide compound .
Industrial Production Methods
Industrial production of this compound may involve continuous reactors for alkoxylation processes. These reactors are designed to handle the high reactivity of alkoxides and the significant heat involved in the reactions. The use of continuous reactors can enhance productivity and safety compared to traditional semi-batch systems .
Chemical Reactions Analysis
Types of Reactions
Hydroxyloxoprofen Alkoxy Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within biological systems .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological activity. These metabolites are often more hydrophilic and can be easily excreted from the body .
Scientific Research Applications
Hydroxyloxoprofen Alkoxy Glucuronide has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying glucuronidation processes and the synthesis of glucuronides.
Biology: Research has focused on its role in reducing inflammation and atherosclerosis in animal models.
Medicine: As a derivative of Loxoprofen, it is investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: The compound’s synthesis and production methods are studied to improve industrial processes for producing glucuronides.
Mechanism of Action
Hydroxyloxoprofen Alkoxy Glucuronide exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of various pain, fever, and inflammatory mediators. The compound itself is a prodrug and is metabolized to its active form, which is a potent and non-selective inhibitor of COX enzymes . This inhibition reduces the production of prostaglandins, prostacyclin, thromboxane, and arachidonic acid, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Hydroxyloxoprofen Alkoxy Glucuronide can be compared with other glucuronide derivatives and NSAIDs:
Morphine-6-glucuronide: A pharmacologically active glucuronide known for its analgesic effects.
Propofol Glucuronide: Metabolized to its O-glucuronide form, which is significant in its pharmacokinetics.
Acyl Glucuronides: These compounds are known for their reactivity and potential toxicity, which is a consideration in drug development.
This compound is unique due to its specific anti-inflammatory properties and its role as a derivative of Loxoprofen, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H28O9 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,2R)-2-[[4-(1-carboxyethyl)phenyl]methyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H28O9/c1-10(19(25)26)12-7-5-11(6-8-12)9-13-3-2-4-14(13)29-21-17(24)15(22)16(23)18(30-21)20(27)28/h5-8,10,13-18,21-24H,2-4,9H2,1H3,(H,25,26)(H,27,28)/t10?,13-,14+,15+,16+,17-,18+,21-/m1/s1 |
InChI Key |
MXLQRNMVELTPPH-AJRSJLOESA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
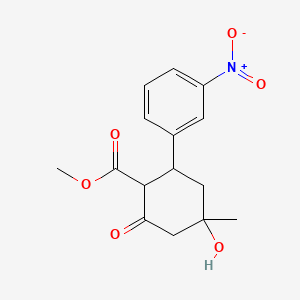

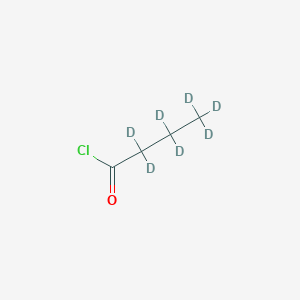
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
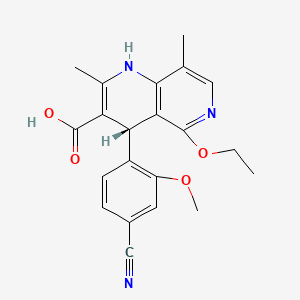
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

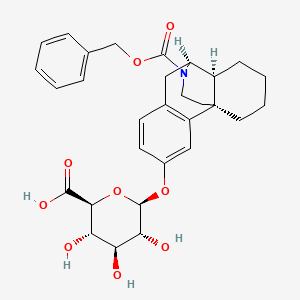


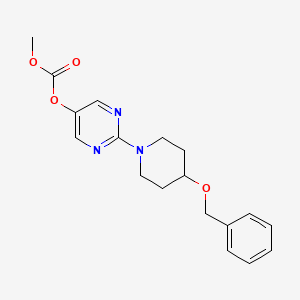
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
